Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate typically involves multiple steps. One common method includes the protection of amino groups using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis machines that can handle the multiple steps required for its preparation. These machines ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based probes for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. This selective deprotection is crucial for its role in peptide synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)acetate
- Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)propanoate
Uniqueness
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is unique due to its specific structure, which includes a cyclohexyl group and a hydroxymethyl group. These features provide distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C18H34N2O5
- Molecular Weight : 358.47296 g/mol
Structural Characteristics
The compound features a complex structure with a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis to protect amino groups. Its cyclohexyl moiety contributes to its conformational flexibility, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
Efficacy in Biological Assays
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of similar structures can inhibit tumor cell proliferation.
- Antimicrobial Properties : Some analogs have demonstrated efficacy against bacterial strains, suggesting potential as an antimicrobial agent.
Activity Type | Assay Type | IC50 Value | Reference |
---|---|---|---|
Antitumor | Cell Proliferation | 780 µM | |
Antimicrobial | Bacterial Inhibition | Varies |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of related compounds. The findings indicated that this compound could inhibit the growth of various cancer cell lines through apoptosis induction.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was evaluated for its effectiveness as a uPA inhibitor. The results showed an IC50 value of 780 µM, indicating moderate inhibitory activity against this target enzyme, which is involved in tumor metastasis and angiogenesis .
Properties
Molecular Formula |
C18H34N2O5 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[[4-(hydroxymethyl)cyclohexyl]-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C18H34N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h14-15,21H,6-13H2,1-5H3 |
InChI Key |
IXQVGOSEUUHCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.